molecular formula C17H14ClN3O2S B2909337 N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872701-33-2

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Numéro de catalogue B2909337
Numéro CAS: 872701-33-2
Poids moléculaire: 359.83
Clé InChI: QUZQIRUHTIRDQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, also known as CBP-307, is a novel small-molecule inhibitor of the protein tyrosine phosphatase SHP-2. SHP-2 is a key regulator of cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and developmental disorders. CBP-307 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway
The synthesis pathway for N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide involves the reaction of 4-chlorobenzylamine with 2-(6-(furan-2-yl)pyridazin-3-yl)thioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Starting Materials
4-chlorobenzylamine, 2-(6-(furan-2-yl)pyridazin-3-yl)thioacetic acid, N,N'-dicyclohexylcarbodiimide (DCC)

Reaction
Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 2-(6-(furan-2-yl)pyridazin-3-yl)thioacetic acid (1.1 equiv) in anhydrous dichloromethane (DCM)., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid.

Mécanisme D'action

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide inhibits the activity of SHP-2 by binding to its catalytic domain and inducing a conformational change that disrupts its interaction with its substrates. This results in the inhibition of downstream signaling pathways that are regulated by SHP-2, including the MAPK/ERK and PI3K/AKT pathways. This leads to the suppression of cell proliferation, migration, and survival, as well as the modulation of immune cell function.

Effets Biochimiques Et Physiologiques

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have a broad spectrum of activity against various cancer cell lines, including those that are resistant to conventional chemotherapeutic agents. In addition, N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to modulate immune cell function, including the suppression of autoreactive T cells and the enhancement of antitumor immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is its specificity for SHP-2, which distinguishes it from other small-molecule inhibitors that target multiple protein tyrosine phosphatases. This allows for a more precise modulation of cellular signaling pathways and reduces the risk of off-target effects. However, one of the limitations of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Orientations Futures

There are several potential directions for future research on N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is the development of more potent and selective SHP-2 inhibitors that can overcome the limitations of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide. Another area of interest is the investigation of the therapeutic potential of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide in combination with other drugs, particularly immune checkpoint inhibitors, which can enhance antitumor immune responses. Finally, the clinical development of N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide as a therapeutic agent for cancer, autoimmune disorders, and developmental disorders is an important future direction that will require further preclinical and clinical studies.

Applications De Recherche Scientifique

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and developmental disorders. In cancer, N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has shown potent antitumor activity in vitro and in vivo, particularly in tumors that are dependent on SHP-2 signaling. In autoimmune disorders, N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to suppress the activity of autoreactive T cells and to ameliorate disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis. In developmental disorders, N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to improve cognitive function and social behavior in animal models of Noonan syndrome and autism spectrum disorder.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZQIRUHTIRDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.